molecular formula C26H32O4 B586655 Ibuprofen Dimer CAS No. 1391054-15-1

Ibuprofen Dimer

Cat. No.: B586655
CAS No.: 1391054-15-1
M. Wt: 408.5 g/mol
InChI Key: GXFQAIUKHDCTMF-ATIYNZHBSA-N
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Description

Ibuprofen is a well-known non-steroidal anti-inflammatory drug that is widely used for its analgesic and antipyretic properties. One of the key features of ibuprofen is its ability to form dimers through intermolecular hydrogen bonding. The ibuprofen dimer is characterized by the formation of cyclic dimers, where two ibuprofen molecules are held together by hydrogen bonds between their carboxyl groups .

Scientific Research Applications

Ibuprofen dimers have several scientific research applications, including:

Mechanism of Action

Target of Action

Ibuprofen, a well-established non-steroidal anti-inflammatory drug (NSAID), primarily targets the prostaglandin-endoperoxide synthase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins and thromboxanes via the arachidonic acid pathway . Prostaglandins act as mediators of pain and fever, while thromboxanes stimulate blood clotting . Ibuprofen also inhibits the NF-κB activation , which regulates gene transcription of proinflammatory mediators .

Mode of Action

Ibuprofen acts as a non-selective inhibitor of COX . It inhibits both COX-1 and COX-2 isoenzymes through metabolism by the peroxidase function of these isoenzymes . This inhibition prevents the formation of phenoxyl radicals from a critical tyrosine residue, which is essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway . By inhibiting COX, ibuprofen prevents the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition reduces the production of these mediators of pain, fever, and inflammation .

Pharmacokinetics

Ibuprofen exhibits a two-compartment open model pharmacokinetics . It is rapidly and completely absorbed when administered orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin in a concentration-dependent manner . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation . By inhibiting the synthesis of prostaglandins and thromboxanes, ibuprofen reduces these symptoms associated with various conditions, including rheumatoid arthritis, osteoar

Safety and Hazards

Ibuprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation and damage to organs . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Ibuprofen is the most commonly used and prescribed NSAID. It is a very common over-the-counter medication widely used as an analgesic, anti-inflammatory and antipyretic . Future research may focus on the element- and enantiomer-selective motion of Ibuprofen molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The formation of ibuprofen dimers can occur during the crystallization process, where hydrogen bonding between carboxyl groups leads to dimerization .

Industrial Production Methods: In industrial settings, ibuprofen is produced through a multi-step process that includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ibuprofen dimers are unique in their ability to form stable cyclic dimers through hydrogen bonding, which can influence their physical properties and stability in pharmaceutical formulations.

Properties

CAS No.

1391054-15-1

Molecular Formula

C26H32O4

Molecular Weight

408.5 g/mol

IUPAC Name

(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1

InChI Key

GXFQAIUKHDCTMF-ATIYNZHBSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O

Synonyms

(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid;  Ibuprofen Impurity G; 

Origin of Product

United States

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